(4-Cyanobenzyl)triphenylphosphonium chloride
Overview
Description
(4-Cyanobenzyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C26H21ClNP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a 4-cyanobenzyl moiety. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Cyanobenzyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 4-cyanobenzyl chloride. The reaction typically occurs in an aprotic solvent such as acetonitrile or dichloromethane, under reflux conditions. The general reaction scheme is as follows:
Ph3P+ClCH2C6H4CN→Ph3PCH2C6H4CN+Cl−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanobenzyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phosphonium group.
Coupling Reactions: It can be used in Wittig reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as (4-cyanobenzyl)triphenylphosphonium methoxide.
Oxidation: Oxidized forms of the phosphonium salt.
Reduction: Reduced forms of the phosphonium salt.
Scientific Research Applications
(4-Cyanobenzyl)triphenylphosphonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to synthesize alkenes.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the phosphonium group.
Medicine: Explored for its potential in drug delivery systems targeting mitochondria.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of (4-Cyanobenzyl)triphenylphosphonium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize carbanions, making it useful in Wittig reactions. In biological systems, the phosphonium group facilitates the compound’s accumulation in mitochondria, exploiting the mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylbenzyl)triphenylphosphonium chloride
- (4-Fluorobenzyl)triphenylphosphonium chloride
- (4-Methoxybenzyl)triphenylphosphonium chloride
- (4-Ethoxybenzyl)triphenylphosphonium chloride
Uniqueness
(4-Cyanobenzyl)triphenylphosphonium chloride is unique due to the presence of the cyanobenzyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research areas.
Properties
IUPAC Name |
(4-cyanophenyl)methyl-triphenylphosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,21H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMFPJIKPZDNCS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369137 | |
Record name | (4-Cyanobenzyl)triphenylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20430-33-5 | |
Record name | (4-Cyanobenzyl)triphenylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Cyanobenzyl)triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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